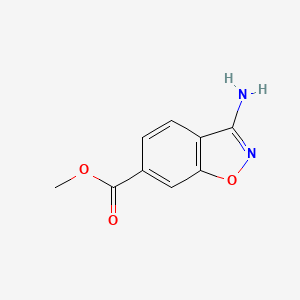

3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” is a chemical compound with the CAS Number: 501904-27-4 . It has a molecular weight of 192.17 and its IUPAC name is methyl 3-amino-1,2-benzisoxazole-6-carboxylate . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

The synthesis of oxazolines, which includes “this compound”, often involves a nucleophilic attack and an intramolecular cyclization . A new strategy for oxazoline synthesis from carboxylic acids and amino alcohols has been established in the presence of a boronic acid catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11) .Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 192.17 . The storage temperature is 2-8°C .Scientific Research Applications

Nitrosation Reaction Studies

The reaction between methyl or ethyl esters of 1, 2-benzisoxazole-3-acetic acid and iso-amyl nitrite has been studied. The primary product of this reaction was identified as 4-(2′-hydroxyphenyl)furazan-3-carboxylic acid through chemical and X-ray crystal structure analyses (Giannella et al., 1983).

Azo Dye Synthesis

Ortho/para-aminobenzoic acids and corresponding methyl esters were used to produce a series of isomeric pairs of heterocyclic azo dyes. These dyes showed improved pH stability due to the removal of the active hydrazone proton via 3-methoxypropylamine substitution (Wang et al., 2018).

Synthesis of Thienopyrimidinones

Condensation reactions of o-cyanomethylbenzoic acids with esters of 2-aminothiophene-3-carboxylic and 3-amino-thiophene-2-carboxylic acids were performed to create isomeric 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-ylmethyl)-benzoic acids and their ethyl and phenacyl esters (Kucherenko et al., 2008).

Corrosion Inhibition Studies

1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid methyl ester was evaluated as a corrosion inhibitor of steel in hydrochloric acid, demonstrating significant inhibition efficiency (Herrag et al., 2007).

Synthesis of Substituted Amides and Peptides

Efficient methods for coupling conjugated carboxylic acids with methyl ester amino acids hydrochloride were developed, illustrating the synthesis of various substituted amino acid derivatives (Brunel et al., 2005).

Preparation of Acyl-Substituted Heterocycles

A process was described for the preparation of 3-acyl-substituted isoxazolines, benzisoxazoles, and isoxazoles from corresponding 3-carboxylate esters, demonstrating a new methodology in heterocyclic chemistry (Murai et al., 2012).

Safety and Hazards

Future Directions

The future directions for “3-Amino-1,2-benzisoxazole-6-carboxylic acid methyl ester” and similar compounds could involve the development of alternate metal-free synthetic routes . This is due to the disadvantages associated with metal-catalyzed reactions, such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures .

Properties

IUPAC Name |

methyl 3-amino-1,2-benzoxazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRNYBHUJUPJTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=NO2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{(E)-[(3,5-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2469010.png)

![1-(2,6-Difluorophenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2469011.png)

![N'-(2,5-dimethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2469013.png)

![3-(5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2469016.png)

![6-(4-methoxyphenyl)-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2469023.png)

![1-{1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2469024.png)